molecular formula C22H21NO4 B2798224 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 1936276-26-4

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No. B2798224
CAS RN: 1936276-26-4
M. Wt: 363.413
InChI Key: VAHCWDPQONURLI-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the scientific research community. This compound has shown potential in various areas of research, including neuroscience, pharmacology, and medicine.4]heptane-1-carboxylic acid.

Scientific Research Applications

Antibacterial Activity

A novel compound, possessing a similar structure, demonstrated potent antibacterial activity against a range of respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. This compound showed excellent in vivo efficacy in a murine pneumonia model, highlighting its potential as a basis for developing new antibacterial drugs (Odagiri et al., 2013)[https://consensus.app/papers/design-synthesis-evaluations-novel-odagiri/26a46984a57955c38a33e381666f0d20/?utm_source=chatgpt].

Synthesis and Drug Design

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a related compound, has been explored for its use in chemistry, biochemistry, and drug design. The unique structure of these compounds makes them valuable for creating sterically constrained amino acids, which have diverse applications in scientific research (Radchenko et al., 2010)[https://consensus.app/papers/synthesis-2azaspiro33heptanederived-amino-acids-radchenko/0c5e61d22edc537eaf36a7e2f1343e02/?utm_source=chatgpt].

Organic Synthesis

Research into the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones has led to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the compound's versatility in organic synthesis processes (Molchanov & Tran, 2013)[https://consensus.app/papers/cycloaddition-caryl-ccarbamoylnitrones-methyl-molchanov/97fd55b4b09d56a69a36b99949dc6f68/?utm_source=chatgpt].

Medicinal Chemistry

A catalytic and enantioselective preparation of a related proline scaffold has been described, underlining the importance of such compounds in the synthesis of antiviral agents like ledipasvir. This method provides a foundation for the industrial synthesis of complex molecules for pharmaceutical use (López et al., 2020)[https://consensus.app/papers/approach-4substituted-proline-scaffolds-synthesis-lópez/5d3074a1a6e35fde9e64fbfbe8246450/?utm_source=chatgpt].

Chemical Space Exploration

The development of a novel Boc-protected cyclopropane-modified proline analogue highlights the role of such compounds in accessing new chemical spaces. This has implications for drug discovery, offering a pathway to novel compounds that could serve as potential therapeutic agents (Tymtsunik et al., 2012)[https://consensus.app/papers/synthesis-novel-bocprotected-cyclopropanemodified-tymtsunik/cfbfd93977e958769ee3e254eb6765d1/?utm_source=chatgpt].

Mechanism of Action

Mode of Action

The presence of the 9-fluorenylmethoxycarbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential role in peptide synthesis, it may influence protein production and function within cells .

Pharmacokinetics

The presence of the fmoc group could potentially affect its bioavailability, as this group is typically removed during peptide synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. If it is involved in peptide synthesis, it could potentially influence protein structure and function within cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is typically removed under basic conditions during peptide synthesis . Therefore, the compound’s activity could potentially be influenced by the pH of its environment.

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)19-11-22(19)9-10-23(13-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHCWDPQONURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid

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